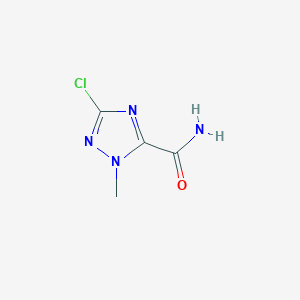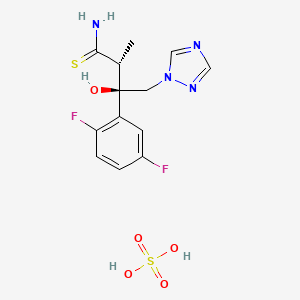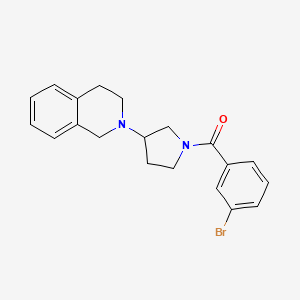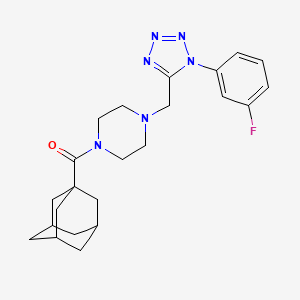
3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is a chemical compound with the empirical formula C6H13NO2 . It is a solid substance .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide, can be achieved through various methods. One method involves the reaction of hydrazines with formamide under microwave irradiation in the absence of a catalyst . Another method involves the synthesis from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol .Physical And Chemical Properties Analysis
3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide is a solid substance . Its molecular weight is 160.56 .Applications De Recherche Scientifique
Antimicrobial Applications
Triazole derivatives have been synthesized and evaluated for their antimicrobial activities against a range of pathogens. Studies have found that certain 1H-1,2,3-triazole-4-carboxamides exhibit moderate to good activities against both bacterial and fungal strains. For example, some compounds showed potent antibacterial effects against Staphylococcus aureus and were also active against pathogenic yeast Candida albicans. These findings indicate the potential of triazole derivatives as promising antimicrobial agents (Pokhodylo et al., 2021).
Corrosion Inhibition
Triazole derivatives have been studied for their efficiency in corrosion inhibition, particularly for protecting mild steel in acidic media. A study on 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole demonstrated very good inhibition properties, with efficiencies up to 99% in hydrochloric acid, highlighting the potential of triazole compounds in industrial applications related to corrosion protection (Lagrenée et al., 2002).
Synthetic Chemistry
Triazoles serve as key intermediates in the synthesis of various heterocyclic compounds. For instance, research has shown that triazole derivatives can be synthesized through efficient methods and used to create compounds with potential biological activities. This includes the development of new synthetic pathways that allow for high-yield production of 3-aryl-1,2,4-triazoles, showcasing the versatility of triazoles in synthetic organic chemistry (Guirado et al., 2016).
Supramolecular and Coordination Chemistry
1,2,3-Triazoles are notable for their unique combination of facile accessibility and diverse supramolecular interactions, making them attractive for applications in supramolecular and coordination chemistry. The nitrogen-rich triazole ring can engage in various complexation modes with metals, anions, and cations, enabling its use in anion recognition, catalysis, and photochemistry beyond the initial scope of click chemistry (Schulze & Schubert, 2014).
Safety and Hazards
The safety information for 3-Chloro-1-methyl-1H-1,2,4-triazole-5-carboxamide indicates that it is classified as Acute Tox. 4 Oral, Eye Dam. 1, Skin Irrit. 2, and STOT SE 3 . The precautionary statements include avoiding ingestion and inhalation, not getting it on skin or in eyes, and ensuring adequate ventilation .
Mécanisme D'action
Target of Action
Similar compounds such as imidazole derivatives have been known to interact with a broad range of biological targets .
Mode of Action
It’s worth noting that triazole compounds often interact with their targets through the formation of hydrogen bonds and other non-covalent interactions .
Biochemical Pathways
Similar compounds have been shown to influence a variety of biochemical pathways, including those involved in antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Result of Action
Similar compounds have been shown to exert a variety of biological effects, depending on their specific targets and modes of action .
Action Environment
It’s worth noting that environmental factors such as ph, temperature, and the presence of other molecules can significantly influence the action of similar compounds .
Propriétés
IUPAC Name |
5-chloro-2-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5ClN4O/c1-9-3(2(6)10)7-4(5)8-9/h1H3,(H2,6,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBCXENRXVZLAGW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[1-(1H-1,3-benzodiazol-2-yl)ethyl]sulfanyl}acetic acid](/img/structure/B2964564.png)
![4-[2-(3,5-Dimethoxyphenyl)ethyl]piperidine-1-sulfonyl fluoride](/img/structure/B2964566.png)


![2-fluoro-N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzene-1-sulfonamide](/img/structure/B2964570.png)
![2-O-[1-[(1-cyanocyclohexyl)amino]-1-oxopropan-2-yl] 4-O-ethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate](/img/structure/B2964572.png)
![6-Methyl-2-(4-phenoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2964574.png)
![2-((2-(4-chlorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(4-isopropylphenyl)acetamide](/img/structure/B2964576.png)




![2-[1-[(4-fluorophenyl)methyl]imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2964584.png)
